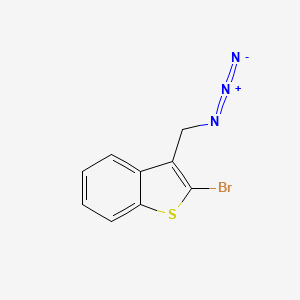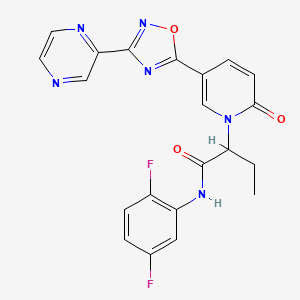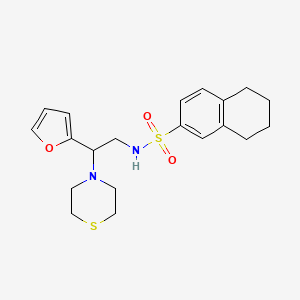![molecular formula C18H27N3O4 B2992052 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380087-27-2](/img/structure/B2992052.png)
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodiazepine receptor ligands and has been shown to have anxiolytic and anticonvulsant properties.
Mecanismo De Acción
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the central nervous system. By binding to the benzodiazepine site of the GABA-A receptor, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea enhances the activity of GABA, resulting in increased inhibition of neuronal activity. This mechanism of action is similar to that of other benzodiazepine receptor ligands, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been shown to have anxiolytic and anticonvulsant effects in various animal models. It has also been shown to have sedative and hypnotic effects, although these effects are less pronounced than those of other benzodiazepine receptor ligands. 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been shown to have a relatively short half-life, making it a potential candidate for use as a short-acting anxiolytic or anticonvulsant agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is that it has a well-established synthesis method, making it relatively easy to produce in large quantities for research studies. 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has also been extensively studied, and its mechanism of action is well-understood. However, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has some limitations as a research tool. Its effects are less pronounced than those of other benzodiazepine receptor ligands, making it more difficult to study in certain animal models. Additionally, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea. One direction is to further investigate its potential therapeutic applications, particularly as an anxiolytic or anticonvulsant agent. Another direction is to study its effects in combination with other drugs, such as antidepressants or antipsychotics. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, particularly in humans.
Métodos De Síntesis
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can be synthesized using a multi-step process that involves the reaction of 2,3-dimethoxybenzaldehyde with cyclobutanone to form the corresponding enamine. The enamine is then reacted with morpholine to yield the desired product, 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea. The synthesis method of 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been well-established and has been used to produce the compound for various research studies.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. 1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has also been studied for its potential use as a sedative and hypnotic agent.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-23-15-6-3-5-14(16(15)24-2)20-17(22)19-13-18(7-4-8-18)21-9-11-25-12-10-21/h3,5-6H,4,7-13H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWOQAAFGOFAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2991970.png)







![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)

